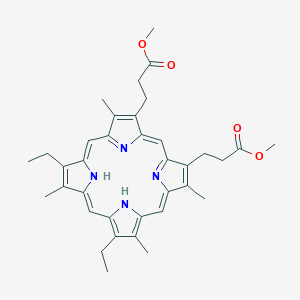

中卟啉IX二甲酯

描述

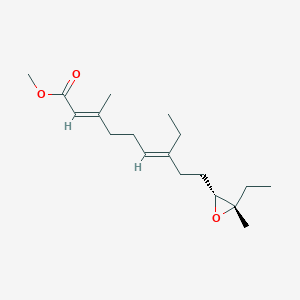

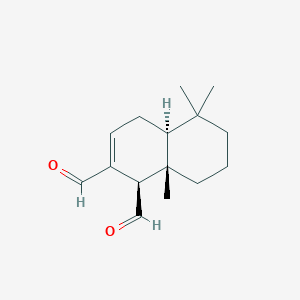

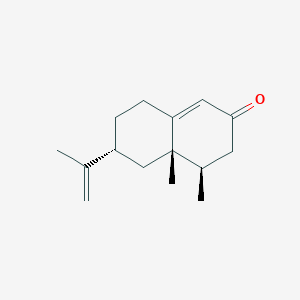

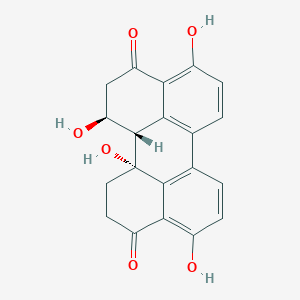

Mesoporphyrin IX dimethyl ester is a chemical compound with the formula C36H42N4O4 and a molecular weight of 594.7431 . It is also known by other names such as 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17-tetramethyl-, dimethyl ester; Mesoporphyrin dimethyl ester; 2,18-Porphinedipropionic acid, 7,12-diethyl-3,8,13,17-tetramethyl-, dimethyl ester; Dimethyl 8,13-diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2,18-dipropionate .

Molecular Structure Analysis

The structure of Mesoporphyrin IX dimethyl ester has been determined from three-dimensional X-ray diffraction data . The IUPAC Standard InChI is InChI=1S/C36H42N4O4/c1-9-23-19 (3)27-15-28-21 (5)25 (11-13-35 (41)43-7)33 (39-28)18-34-26 (12-14-36 (42)44-8)22 (6)30 (40-34)17-32-24 (10-2)20 (4)29 (38-32)16-31 (23)37-27/h15-18,37,40H,9-14H2,1-8H3/b27-15-,28-15-,29-16-,30-17-,31-16-,32-17-,33-18-,34-18- .

Chemical Reactions Analysis

While specific chemical reactions involving Mesoporphyrin IX dimethyl ester are not detailed in the search results, it is noted that this compound is suitable for use as a catalyst in porphyrin core reactions .

Physical and Chemical Properties Analysis

Mesoporphyrin IX dimethyl ester is a solid substance with a melting point of 214-215 °C (lit.) . Its maximum absorption wavelength (λmax) is 400 nm .

科学研究应用

光动力疗法

中卟啉IX二甲酯在光动力疗法(PDT)中起着重要作用。 PDT 是一种光疗法,包括一种在黑暗中几乎没有毒性的染料,称为光敏剂 (PS),用于激发 PS 的适当波长光,以及用于引起所需细胞死亡的组织氧 .

活性氧 (ROS) 的形成

该化合物因其在脂质体中形成活性氧 (ROS) 的能力而被研究,脂质体是细胞膜的简单模型。 ROS 的形成能力至关重要,因为细胞的光诱导损伤是由 ROS 引起的 .

膜破坏

中卟啉IX二甲酯已被发现会导致小单层囊泡 (SUV) 的破坏,SUV 用作细胞膜的模型。 这种破坏是膜破坏的直接证据 .

染料敏化太阳能电池

中卟啉IX二甲酯已被用作构建高效染料敏化太阳能电池的反应物 .

血红素加氧酶抑制

研究了 Zn (II) 中卟啉IX 在大鼠体内的双重分布及其与血红素加氧酶抑制的关系 .

氢气的生成

发现中卟啉IX二甲酯掺入的细菌铁蛋白在纳米粒子支架上可有效用于光敏化氢气的生成 .

线粒体转运蛋白的刺激

发现 Zn (II) 中卟啉IX 可刺激人线粒体转运蛋白 ABCB10 .

对造血的影响

作用机制

Mesoporphyrin IX dimethyl ester has been demonstrated to be a potent photosensitizer of human nasopharyngeal carcinoma . The photodynamic effect requires the simultaneous presence of light, photosensitizer, and molecular oxygen. In this process, the photoinduced damage of cells is caused by reactive oxygen species (ROS) .

未来方向

生化分析

Biochemical Properties

Mesoporphyrin IX dimethyl ester interacts with various enzymes, proteins, and other biomolecules. It is a useful reagent for metalation and hydrogenation reactions . The nature of these interactions is complex and involves various biochemical reactions.

Cellular Effects

The cellular effects of Mesoporphyrin IX dimethyl ester are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The photoinduced damage of cells is caused by reactive oxygen species (ROS), which are formed by the interaction of Mesoporphyrin IX dimethyl ester with light and molecular oxygen .

Molecular Mechanism

The molecular mechanism of Mesoporphyrin IX dimethyl ester involves its interaction with the ground state oxygen in the tissue or with other substrates forming singlet oxygen and other reactive oxygen species (ROS) . This process is part of the photochemical mechanism that lies in the background of photodynamic therapy (PDT) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mesoporphyrin IX dimethyl ester change over time. It has been observed that the reactive oxygen species (ROS) forming ability is more pronounced in the case of Mesoporphyrin IX dihydrochloride, but the measured disruption was more effective in the samples containing Mesoporphyrin IX dimethyl ester .

属性

IUPAC Name |

methyl 3-[8,13-diethyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42N4O4/c1-9-23-19(3)27-15-28-21(5)25(11-13-35(41)43-7)33(39-28)18-34-26(12-14-36(42)44-8)22(6)30(40-34)17-32-24(10-2)20(4)29(38-32)16-31(23)37-27/h15-18,37-38H,9-14H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKDGYMHYLBWTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)OC)CCC(=O)OC)C)C)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263-63-4 | |

| Record name | Mesoporphyrin dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001263634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesoporphyrin ix dimethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17-tetramethyl-, 2,18-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl 7,12-diethyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

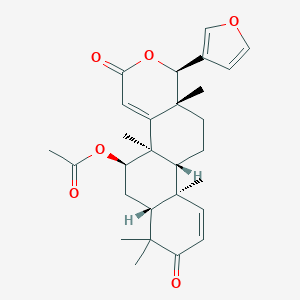

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。